(2S)-2-(Fmoc-amino)undecanoic acid

Description

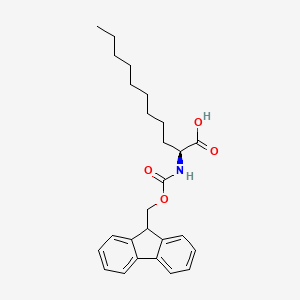

(2S)-2-(Fmoc-amino)undecanoic acid is a synthetic amino acid derivative featuring an 11-carbon aliphatic chain (undecanoic acid backbone) with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the α-amino position and an (S)-configuration at the second carbon. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s stability under basic conditions and ease of removal using piperidine . Its extended hydrocarbon chain enhances hydrophobicity, making it valuable for designing peptides with tailored membrane interactions or lipid-binding properties.

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)undecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO4/c1-2-3-4-5-6-7-8-17-24(25(28)29)27-26(30)31-18-23-21-15-11-9-13-19(21)20-14-10-12-16-22(20)23/h9-16,23-24H,2-8,17-18H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRGFQSURTWTSB-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(Fmoc-amino)undecanoic acid typically involves the protection of the amino group of undecanoic acid with the Fmoc group. This can be achieved through the reaction of undecanoic acid with Fmoc chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and consistent production. The use of high-purity reagents and solvents is crucial to maintain the quality of the final product.

Chemical Reactions Analysis

Fmoc Deprotection Reaction

The fluorenylmethyloxycarbonyl (Fmoc) group is removed under mild basic conditions to expose the primary amine for subsequent peptide bond formation.

Mechanism :

-

Deprotonation of the Fmoc group’s α-hydrogen by a base (e.g., piperidine), followed by β-elimination to release CO₂ and dibenzofulvene .

-

The reactive dibenzofulvene byproduct is scavenged by excess piperidine, forming a stable fulvene-piperidine adduct .

Conditions :

| Parameter | Value |

|---|---|

| Reagent | 20% piperidine in DMF (v/v) |

| Reaction Time | 5–30 minutes |

| Temperature | Room temperature |

| Monitoring Method | UV absorbance at 301 nm |

Kinetic Insights :

-

Deprotection rates increase with primary/secondary amines over tertiary amines .

-

Polar solvents (e.g., DMF) accelerate the reaction due to enhanced solvation of intermediates .

Carboxylic Acid Activation and Coupling

The carboxylic acid group undergoes activation to form reactive intermediates for peptide bond formation.

Common Activation Strategies :

Reaction Pathway :

-

Activation : The carboxylic acid reacts with DIC/HOBt to form an active ester intermediate.

-

Coupling : The activated ester reacts with the amine group of another amino acid or resin-bound peptide .

Optimization Factors :

-

Excess coupling agents (1.5–3 equiv) improve yields in solid-phase synthesis .

-

Double couplings are recommended for sterically hindered residues .

Side Reactions and Stability Considerations

Racemization Risk :

-

Minimal during Fmoc deprotection due to mild basic conditions .

-

Higher risk during prolonged coupling steps, mitigated by additives like HOBt .

Stability Profile :

| Condition | Stability Outcome |

|---|---|

| Acidic (TFA) | Stable (Fmoc remains intact) |

| Basic (piperidine) | Fmoc cleavage |

| Oxidative | Potential degradation |

Byproduct Management :

Scientific Research Applications

Peptide Synthesis

Role as a Building Block:

- (2S)-2-(Fmoc-amino)undecanoic acid serves as a crucial building block in the synthesis of peptides. The Fmoc group acts as a temporary protective group for the amine functional group during solid-phase peptide synthesis (SPPS), allowing for selective reactions without interference from the amino group . This capability is essential for forming peptide bonds while preventing unwanted side reactions.

Stability and Reactivity:

- The compound's stability under various reaction conditions makes it suitable for synthesizing complex peptide sequences. Its long undecanoic chain provides hydrophobic characteristics that enhance the solubility and stability of peptides in biological environments .

Drug Development

Targeted Therapies:

- In drug development, this compound is utilized to design peptide-based pharmaceuticals that target specific biological pathways. Its unique structure allows researchers to create compounds with enhanced efficacy against various diseases, including cancer and metabolic disorders .

Controlled Release Formulations:

- The amphiphilic nature of this compound also aids in formulating controlled release systems, which are critical for maintaining therapeutic drug levels over extended periods. This property is particularly beneficial in developing medications that require sustained release profiles .

Bioconjugation

Attachment to Biomolecules:

- This compound can be used to attach peptides to various biomolecules, facilitating the development of targeted therapies and diagnostic tools. This bioconjugation capability enhances the specificity and effectiveness of therapeutic agents by enabling them to interact selectively with their biological targets .

Material Science

Functionalized Polymers:

- The compound is employed in creating functionalized polymers for drug delivery systems and tissue engineering applications. Its ability to modify polymer surfaces allows for improved interaction with biological systems, enhancing the performance of materials used in medical applications .

Research in Neuroscience

Neuropeptide Studies:

- In neuroscience, this compound contributes to research focused on neuropeptides, which are vital for understanding neurological functions and potential treatments for neurodegenerative diseases. By incorporating this compound into neuropeptide structures, researchers can investigate their roles in synaptic transmission and neuroprotection .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building block for peptides; protective group in SPPS | Selectivity, stability, enhanced solubility |

| Drug Development | Design of peptide-based pharmaceuticals; controlled release formulations | Targeted therapies, sustained release |

| Bioconjugation | Attachment to biomolecules for targeted therapies | Enhanced specificity and effectiveness |

| Material Science | Creation of functionalized polymers for drug delivery systems | Improved interaction with biological systems |

| Neuroscience Research | Studies on neuropeptides; understanding neurological functions | Insights into treatments for neurodegenerative diseases |

Mechanism of Action

The primary function of (2S)-2-(Fmoc-amino)undecanoic acid is to serve as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the peptide chain assembly, the Fmoc group is removed under basic conditions, revealing the free amino group for further functionalization or biological activity.

Comparison with Similar Compounds

Chain Length Variants

Shorter-Chain Analog: Fmoc-(3R)-aminodecanoic Acid

- Structure: 10-carbon chain, amino group at the third carbon, (R)-configuration.

- Synthesis: Produced via Fmoc-Cl coupling to aminodecanoic acid (76% yield, cyclohexane/ethyl acetate chromatography) .

- Applications: Used in cyclic peptide synthesis (e.g., laxaphycins) due to conformational constraints from the β-amino acid structure .

- Key Difference: The shorter chain and β-amino positioning reduce hydrophobicity compared to (2S)-2-(Fmoc-amino)undecanoic acid, impacting peptide solubility and folding .

Longer-Chain Analog: (2S)-2-(Fmoc-amino)dodecanoic Acid

- Structure : 12-carbon chain, (S)-configuration.

- Properties: Molecular formula C27H35NO4 (MW: 437.57), CAS 1338002-17-5. Higher hydrophobicity than the undecanoic variant, suitable for lipidated peptide design .

- Synthetic Relevance : Requires optimized coupling conditions (e.g., DIC/HBTU activation) to mitigate steric hindrance during SPPS .

Table 1: Chain Length Comparison

| Compound | Chain Length | Molecular Formula | Molecular Weight | Key Application |

|---|---|---|---|---|

| This compound | C11 | C26H33NO4 | ~423.5* | Hydrophobic peptide motifs |

| Fmoc-(3R)-aminodecanoic acid | C10 | C25H31NO4 | ~409.5 | Cyclic peptide synthesis |

| (2S)-2-(Fmoc-amino)dodecanoic acid | C12 | C27H35NO4 | 437.57 | Lipidation strategies |

*Estimated based on structural analogs.

Stereochemical Variants

(R)-2-(Fmoc-amino)undecanoic Acid

- Structure : Enantiomer of the target compound, (R)-configuration at C2.

- Impact : Altered stereochemistry affects peptide secondary structure (e.g., helix handedness) and receptor binding specificity. For example, (R)-isomers may exhibit reduced enzymatic recognition in chiral environments .

Fmoc-(2S,3S)-Leu(3-OTBDMS)-OH

- Structure : Branched chain with tert-butyldimethylsilyl (TBDMS) protection at C3.

- Synthesis : TBDMSOTf-mediated silylation (31% yield) .

- Utility: The bulky TBDMS group improves steric shielding during SPPS, contrasting with the linear undecanoic acid’s flexibility .

Functional Group and Backbone Modifications

Fmoc-SS-Dab(3-Aloc)-OH

- Structure: Diaminobutyric acid (Dab) backbone with orthogonal Alloc protection.

- Applications: Enables multi-step orthogonal deprotection strategies in complex peptide architectures, unlike the single Fmoc group in undecanoic acid .

β3-Amino Acids (e.g., Fmoc-β3-homoalanine)

- Structure : Backbone shifted to β-position.

- Synthesis: Arndt-Eistert homologation from α-amino acids (high yields) .

- Advantage: Enhanced metabolic stability and protease resistance compared to α-amino acids like this compound .

Enzyme Inhibition Selectivity

Fmoc-amino acids, including this compound, exhibit selective inhibition of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE).

Table 2: Biochemical Activity Comparison

| Compound | BChE Inhibition (200 µM) | AChE Inhibition (200 µM) | Selectivity (BChE/AChE) |

|---|---|---|---|

| This compound* | Yes | No | High |

| Fmoc-(3R)-aminodecanoic acid* | Likely similar | No | High |

| Fmoc-β3-homoalanine* | Likely similar | No | High |

*Inferred from structural analogs in .

Biological Activity

(2S)-2-(Fmoc-amino)undecanoic acid is a synthetic fatty acid derivative that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This compound features a phenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to enhance stability and facilitate the formation of various peptide structures. Understanding the biological activity of this compound can provide insights into its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The structure of this compound can be depicted as follows:

- Chemical Formula : C_{15}H_{27}NO_2

- Molecular Weight : 255.39 g/mol

This compound consists of a long hydrophobic undecanoic acid chain, which contributes to its amphipathic nature, making it suitable for various biological applications, including membrane interactions and drug delivery systems.

1. Antimicrobial Properties

Research indicates that derivatives of undecanoic acid exhibit antimicrobial activity against various pathogens. The presence of the Fmoc group enhances the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy as an antimicrobial agent. A study demonstrated that fatty acid derivatives could disrupt bacterial cell membranes, leading to cell lysis and death .

2. Immunomodulatory Effects

Studies have shown that fatty acid derivatives can modulate immune responses. For instance, this compound may influence the polarization of macrophages towards an M1 phenotype, which is associated with pro-inflammatory responses. This effect could be beneficial in cancer therapy by enhancing anti-tumor immunity .

3. Peptide Synthesis Applications

The Fmoc protecting group allows for the synthesis of peptides using solid-phase peptide synthesis (SPPS). The ability to incorporate this compound into peptide sequences can lead to the development of novel therapeutic peptides with enhanced stability and bioactivity .

Case Study 1: Antimicrobial Efficacy

A series of studies evaluated the antimicrobial efficacy of undecanoic acid derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with longer hydrophobic chains exhibited improved antibacterial activity due to enhanced membrane permeability.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Undecanoic Acid | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Case Study 2: Immunomodulation in Cancer Therapy

In a preclinical model, this compound was tested for its ability to enhance macrophage activation in tumor microenvironments. The results showed a significant increase in pro-inflammatory cytokine production, suggesting its potential role as an adjuvant in cancer immunotherapy.

| Treatment | Cytokine Level (pg/mL) |

|---|---|

| Control | 50 |

| This compound | 120 |

Q & A

Q. What are the optimal methods for synthesizing (2S)-2-(Fmoc-amino)undecanoic acid, and how can purity be ensured?

Synthesis typically involves introducing the Fmoc (9-fluorenylmethoxycarbonyl) protecting group to the amino group of 2-aminoundecanoic acid under mild basic conditions. A Mitsunobu reaction or carbodiimide-mediated coupling (e.g., DCC or EDC) is often used to attach the Fmoc group . Post-synthesis, purification via reverse-phase HPLC or flash chromatography is critical to achieve >98% purity . Analytical techniques like NMR and LC-MS should confirm structural integrity and monitor for byproducts such as Fmoc-deprotected derivatives or residual solvents .

Q. What are the solubility characteristics of this compound, and how should it be handled in aqueous buffers?

The compound is sparingly soluble in water but dissolves well in organic solvents like DMSO (10 mg/mL) and DMF (25 mg/mL) . For aqueous experiments, prepare stock solutions in DMSO and dilute into buffers (e.g., PBS) to avoid precipitation. Note that prolonged storage in aqueous media (>24 hours) may lead to hydrolysis of the Fmoc group; stability tests under experimental conditions are recommended .

Q. How can researchers ensure the stability of this compound during storage?

Store the compound as a lyophilized powder at -20°C under inert gas (argon or nitrogen) to prevent oxidation and moisture absorption . For dissolved stocks in DMSO, aliquot to avoid freeze-thaw cycles and monitor degradation via HPLC if stored beyond one month .

Advanced Research Questions

Q. How does the Fmoc group in this compound influence its application in solid-phase peptide synthesis (SPPS)?

The Fmoc group provides orthogonal protection for the amino group, enabling selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) without disrupting acid-labile peptide bonds . Its hydrophobic nature improves resin compatibility during SPPS, but may necessitate optimized coupling agents (e.g., HATU/Oxyma Pure) to overcome steric hindrance in long-chain fatty acid derivatives . Post-synthesis, the Fmoc group is removed to expose the amino group for further functionalization .

Q. What strategies address solubility limitations of this compound in drug delivery systems?

To enhance aqueous solubility, conjugate the compound with polyethylene glycol (PEG) derivatives or formulate it into micelles using biocompatible surfactants (e.g., polysorbate 80) . Alternatively, synthesize prodrugs where the Fmoc group is enzymatically cleaved in vivo to release the active undecanoic acid moiety, leveraging its inherent antifungal or acetylcholinesterase-inhibiting properties .

Q. What analytical methods are recommended for detecting impurities or degradation products in this compound?

Use LC-MS with electrospray ionization (ESI) to identify hydrolyzed products (e.g., free undecanoic acid) or oxidized derivatives . For quantification, employ reverse-phase HPLC with UV detection at 265 nm (Fmoc absorption maxima) and validate methods using reference standards . High-resolution NMR (e.g., ¹³C DEPT) can resolve stereochemical integrity at the C2 position .

Q. How can the biological activity of this compound be optimized for neurological or antimicrobial applications?

For neuroprotective studies, modify the undecanoic acid backbone to enhance blood-brain barrier penetration (e.g., esterification with lipophilic groups) while retaining acetylcholinesterase inhibition . In antifungal research, conjugate the compound with cell-penetrating peptides to improve targeting of fungal membranes . Dose-response assays in Candida albicans or Aspergillus models should correlate MIC values with structural modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.